molecular formula C16H19N B13779068 1-(1-Naphthylmethyl)piperidine CAS No. 6947-74-6

1-(1-Naphthylmethyl)piperidine

Cat. No.: B13779068
CAS No.: 6947-74-6
M. Wt: 225.33 g/mol
InChI Key: LDGDDRDPNUGELX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Naphthalen-1-ylmethyl)piperidine is an organic compound that belongs to the class of piperidines, which are heterocyclic amines. This compound features a piperidine ring bonded to a naphthalene moiety via a methylene bridge. Piperidines are known for their significant role in medicinal chemistry, and the incorporation of a naphthalene group can enhance the compound’s biological activity and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Naphthalen-1-ylmethyl)piperidine can be synthesized through various methods. One common approach involves the reaction of naphthalen-1-ylmethanol with piperidine in the presence of a dehydrating agent such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). The reaction typically proceeds under reflux conditions, yielding the desired product after purification .

Industrial Production Methods: Industrial production of 1-(naphthalen-1-ylmethyl)piperidine may involve continuous flow reactions to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-(Naphthalen-1-ylmethyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO₄, CrO₃, acidic or basic conditions.

    Reduction: Pd/C, hydrogen gas, mild temperatures.

    Substitution: Alkyl halides, acyl chlorides, base (e.g., NaOH), solvents like dichloromethane (DCM) or tetrahydrofuran (THF).

Major Products:

    Oxidation: Naphthyl ketones, carboxylic acids.

    Reduction: Reduced naphthalene derivatives.

    Substitution: Alkylated or acylated piperidine derivatives.

Scientific Research Applications

1-(Naphthalen-1-ylmethyl)piperidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(naphthalen-1-ylmethyl)piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The naphthalene moiety can facilitate binding to hydrophobic pockets, while the piperidine ring can interact with polar or charged residues. These interactions can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 1-(Naphthalen-1-ylmethyl)piperidine is unique due to the combination of the naphthalene and piperidine moieties, which can enhance its binding affinity and specificity for certain biological targets. This dual functionality makes it a valuable compound in medicinal chemistry and drug discovery .

Properties

CAS No.

6947-74-6

Molecular Formula

C16H19N

Molecular Weight

225.33 g/mol

IUPAC Name

1-(naphthalen-1-ylmethyl)piperidine

InChI

InChI=1S/C16H19N/c1-4-11-17(12-5-1)13-15-9-6-8-14-7-2-3-10-16(14)15/h2-3,6-10H,1,4-5,11-13H2

InChI Key

LDGDDRDPNUGELX-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2=CC=CC3=CC=CC=C32

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.